3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

Solubility Formulation Biochemical Assays

Salt form inconsistencies in procurement cause solubility artifacts that undermine assay reproducibility. 3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride (CAS 21051-07-0) resolves this. • Enhanced aqueous solubility vs. free base - minimizes precipitation in PBS, Tris, and cell media • 97% purity with documented analytical profiles • Primary amine & pyridine handles for parallel amide/sulfonamide library synthesis Ideal for HTS, NAMPT inhibitor SAR, and analytical method development. Batch-specific QC provided.

Molecular Formula C8H13Cl2N3O
Molecular Weight 238.11 g/mol
CAS No. 21051-07-0
Cat. No. B1520285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
CAS21051-07-0
Molecular FormulaC8H13Cl2N3O
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)CCN.Cl.Cl
InChIInChI=1S/C8H11N3O.2ClH/c9-4-3-8(12)11-7-2-1-5-10-6-7;;/h1-2,5-6H,3-4,9H2,(H,11,12);2*1H
InChIKeyXVJLSSKZHKUJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(pyridin-3-yl)propanamide Dihydrochloride: Characteristics & Procurement


3-amino-N-(pyridin-3-yl)propanamide dihydrochloride (CAS 21051-07-0) is a salt form of a 3-aminopyridine-derived amide, characterized by the molecular formula C₈H₁₃Cl₂N₃O and a molecular weight of 238.11 g/mol . The compound consists of a pyridine ring attached to an amino group and a propanamide group, with two hydrochloride counterions that enhance its aqueous solubility relative to the free base (CAS 294889-15-9) . It is primarily marketed as a research chemical and a building block for the synthesis of more complex molecules, with a typical commercial purity specification of 97% .

3-Amino-N-(pyridin-3-yl)propanamide Dihydrochloride: Why Generic Substitution Fails


Substituting 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride with its free base (CAS 294889-15-9) or other in-class analogs without careful consideration of the salt form introduces significant risks to experimental reproducibility. The dihydrochloride salt is explicitly designed to enhance aqueous solubility compared to the neutral free base . This physicochemical differentiation directly impacts dissolution rates, bioavailability in cell-based assays, and overall handling in aqueous buffer systems. Furthermore, the purity and trace impurity profiles of commercially available batches vary, and relying on unverified generic alternatives may introduce unknown contaminants that confound biological activity assessments . Therefore, procurement of the specific dihydrochloride salt from a qualified supplier with documented analytical specifications is essential for maintaining consistency in research protocols.

3-Amino-N-(pyridin-3-yl)propanamide Dihydrochloride: Product-Specific Evidence


Aqueous Solubility: Dihydrochloride vs. Free Base

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride exhibits enhanced aqueous solubility relative to its free base form (CAS 294889-15-9). This qualitative improvement is attributed to the presence of two hydrochloride counterions, which increase the compound's polarity and facilitate solvation in aqueous buffers . While precise quantitative solubility values (e.g., mg/mL in water or PBS) are not reported in accessible public datasheets, the salt form is consistently described by multiple vendors as providing superior solubility, making it more suitable for biological assays and pharmaceutical formulations . The free base, in contrast, may exhibit limited aqueous solubility, potentially leading to precipitation or inconsistent dosing in in vitro experiments.

Solubility Formulation Biochemical Assays Physicochemical Properties

Purity Specifications: Dihydrochloride vs. Free Base

Commercial batches of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride are typically specified at 97% purity by vendors such as AChemBlock . The free base form (CAS 294889-15-9) is available from suppliers like Fluorochem at 98% purity . The slight difference in nominal purity (97% vs. 98%) is minor and may not constitute a significant differentiation point. However, the availability of a defined purity specification (97%) for the dihydrochloride salt from multiple commercial sources ensures that researchers can procure a material of consistent, documented quality. Without such specification, substitution with an uncharacterized analog could introduce unknown impurity profiles that interfere with biological activity readouts.

Analytical Chemistry Quality Control Procurement Purity

Potential NAMPT Inhibition: Class-Level Inference

Compounds containing the 3-aminopyridine-derived amide scaffold have been identified as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis and a target in oncology [1]. In a fragment-based design study, two 3-aminopyridine-derived amides (compounds 51 and 63) exhibited IC50 values of 19 nM and 15 nM against NAMPT, respectively [1]. While these specific compounds differ structurally from 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, the shared 3-aminopyridine amide core suggests that this compound class may possess intrinsic NAMPT inhibitory potential. However, no direct biochemical activity data (IC50, Ki) for the target compound itself has been identified in public databases or the peer-reviewed literature as of this writing. Therefore, this evidence is strictly class-level inference and does not constitute direct proof of activity for CAS 21051-07-0.

NAMPT Enzyme Inhibition Cancer Metabolism Fragment-Based Drug Design

Synthetic Building Block: Amine and Pyridine Reactivity

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of its primary amine and amide functionalities . The presence of a free primary amine allows for further derivatization via amide coupling, reductive amination, or sulfonamide formation. The pyridine nitrogen provides an additional site for coordination chemistry or quaternization. In contrast, the free base (CAS 294889-15-9) lacks the protonated amine, which may influence its solubility and reactivity in certain synthetic transformations. This dual functionality makes the dihydrochloride salt a preferred intermediate for medicinal chemists constructing focused libraries of 3-aminopyridine-containing compounds.

Medicinal Chemistry Organic Synthesis Building Blocks Amide Coupling

3-Amino-N-(pyridin-3-yl)propanamide Dihydrochloride: Research & Industrial Applications


Aqueous Buffer Assays: Consistent Solubility

For cell-free or cell-based assays conducted in aqueous buffers (e.g., PBS, Tris, cell culture media), the dihydrochloride salt form offers superior solubility compared to the free base, minimizing precipitation artifacts and ensuring accurate dose-response curves . This is particularly critical for high-throughput screening (HTS) campaigns or detailed enzymology studies where compound aggregation can lead to false negatives or erratic data.

Hit Expansion & Focused Library Synthesis

The compound's primary amine and pyridine ring provide convenient handles for parallel synthesis of amide, sulfonamide, and other derivatives. It is an ideal starting material for generating focused libraries of 3-aminopyridine-containing analogs for structure-activity relationship (SAR) studies, especially when exploring NAMPT inhibition or other targets amenable to this scaffold [1].

Fragment-Based Drug Discovery: Privileged Scaffold

Given that 3-aminopyridine-derived amides have been validated as NAMPT inhibitors through fragment-based approaches, 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride can be employed as a core fragment or as a reference compound during hit validation and biophysical characterization (e.g., SPR, NMR, X-ray crystallography) [1].

Analytical Method Development & QC Reference

With a defined purity specification of 97% , the dihydrochloride salt can serve as a reference standard for developing and validating analytical methods (e.g., HPLC-UV, LC-MS) aimed at quantifying related impurities or monitoring synthetic reactions involving this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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